2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring structure.
Introduction of Functional Groups:
Final Cyclization and Oxidation: The final steps include cyclization to form the dihydropyrano[3,2-b]pyran core and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and potential therapeutic applications.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Lacks the hydroxymethyl group.
2-Amino-6-(hydroxymethyl)-4-(4-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Contains a methyl group instead of an isopropyl group.
Uniqueness
The presence of the hydroxymethyl and isopropylphenyl groups in 2-Amino-6-(hydroxymethyl)-4-(4-isopropylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-10(2)11-3-5-12(6-4-11)16-14(8-20)19(21)25-17-15(23)7-13(9-22)24-18(16)17/h3-7,10,16,22H,9,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVUHPNLAVYENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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